
(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol ist eine chemische Verbindung, die für ihre einzigartige Struktur und Eigenschaften bekannt ist. Es ist ein Cyclohexenol-Derivat mit einer Methylgruppe und einer Prop-1-en-2-yl-Gruppe, die am Cyclohexenring befestigt sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Verwendung spezifischer Ausgangsstoffe und Reagenzien unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer in Gegenwart von Katalysatoren. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden sorgfältig optimiert, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung die großtechnische Synthese unter Verwendung von kontinuierlichen Durchflussreaktoren beinhalten. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsparameter und gewährleisten eine gleichbleibende Qualität und Effizienz. Die Verwendung fortschrittlicher Reinigungstechniken, wie Destillation und Chromatographie, ist ebenfalls üblich, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
This compound kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können sie in Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden angepasst, um die gewünschte Transformation effizient zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Eigenschaften und Anwendungen in der Arzneimittelentwicklung zu untersuchen.
Industrie: Es wird bei der Herstellung von Duftstoffen, Aromen und anderen Industrieprodukten verwendet.
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Wechselwirkungen können zu verschiedenen biologischen Reaktionen führen, abhängig vom Kontext und der Anwendung. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Rezeptoren oder Enzyme zu binden und deren Aktivität zu modulieren, was zu den gewünschten Ergebnissen führt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism by which (1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and application. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired outcomes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Carvon: Eine ähnliche Verbindung mit einem Cyclohexenring und einer Ketongruppe.
Menthol: Ein weiteres Cyclohexanol-Derivat mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen.
Limonen: Eine verwandte Verbindung mit einem ähnlichen Kohlenstoffgerüst, jedoch ohne die Hydroxylgruppe.
Einzigartigkeit
(1R,5R)-3-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol ist aufgrund seiner spezifischen Stereochemie und funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
514213-45-7 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1R,5R)-3-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-8(3)5-10(11)6-9/h5,9-11H,1,4,6H2,2-3H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
KGBYJUNQUOTCBO-ZJUUUORDSA-N |
Isomerische SMILES |
CC1=C[C@@H](C[C@@H](C1)C(=C)C)O |
Kanonische SMILES |
CC1=CC(CC(C1)C(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)
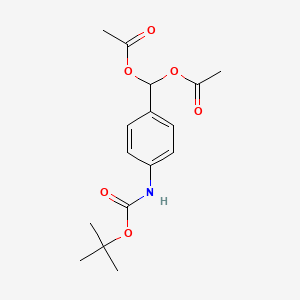
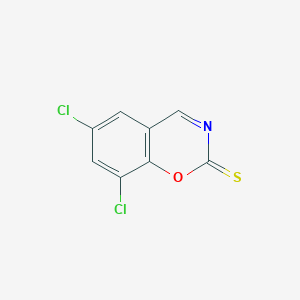
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)


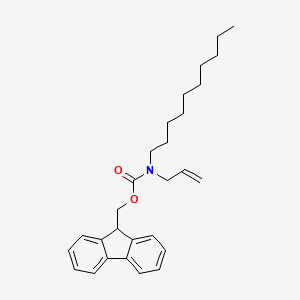
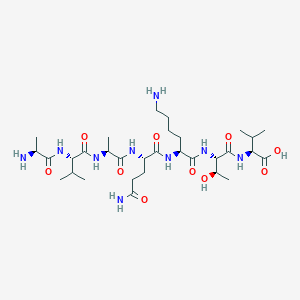

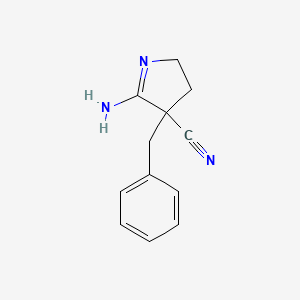
![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)
